1-Bromo-5-methyl-2,4-dinitrobenzene
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Overview
Description
1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and two nitro groups. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Reduction: Conducted under hydrogenation conditions with palladium or platinum catalysts or using metal hydrides like lithium aluminum hydride.
Oxidation: Performed in aqueous or organic solvents with strong oxidizing agents at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.
Reduction: The major product is 1-amino-5-methyl-2,4-dinitrobenzene.
Oxidation: The major product is 1-bromo-5-carboxy-2,4-dinitrobenzene.
Scientific Research Applications
1-Bromo-5-methyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving glutathione S-transferase.
Medicine: Investigated for its potential use in drug development due to its ability to undergo selective chemical transformations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methyl-2,4-dinitrobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products. The methyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
1-Bromo-5-methyl-2,4-dinitrobenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dinitrobenzene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-5-methyl-2,4-dinitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and selectivity.
1-Bromo-3,5-dinitrobenzene: Different positioning of the nitro groups, affecting the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-methyl-2,4-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNGFFZOPEJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968998 |
Source
|
Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-53-0 |
Source
|
Record name | NSC10983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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